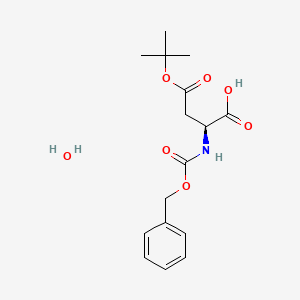

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate

Description

Primary Chemical Identifiers

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate possesses the Chemical Abstracts Service registry number 229957-50-0, establishing its unique identity in chemical databases. The compound exhibits a molecular formula of C16H23NO7, reflecting the incorporation of one water molecule into the crystal structure. This hydrated form distinguishes it from the anhydrous parent compound, which carries the distinct CAS number 5545-52-8.

The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid hydrate. Alternative nomenclature systems recognize this molecule as L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, hydrate in a 1:1 stoichiometric ratio. The stereochemical designation (S) indicates the L-configuration at the alpha-carbon, consistent with naturally occurring amino acid stereochemistry.

Registry and Database Information

Multiple chemical databases maintain comprehensive records for this compound under various identifier systems. The Molecular Design Limited number MFCD00150667 serves as an additional unique identifier across commercial suppliers. PubChem maintains detailed structural and property information under compound identifier 74892349, providing extensive cross-referencing capabilities. The European Inventory of Existing Commercial Chemical Substances number 226-912-0 applies to the parent non-hydrated form, indicating its established commercial availability.

International Chemical Identifier systems provide standardized representations for computational applications. The InChI code 1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2/t12-;/m0./s1 captures the complete molecular structure including stereochemistry and hydration state. The corresponding InChI Key UWDOQNWFLPMMLQ-YDALLXLXSA-N provides a condensed hash representation suitable for database searching.

Properties

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDOQNWFLPMMLQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229957-50-0 | |

| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Amino Group Protection via Benzyloxycarbonyl (Cbz) Chemistry

The alpha-amino group of L-aspartic acid is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This method employs a biphasic system (water/dichloromethane) with sodium bicarbonate to maintain a pH of 8–9, ensuring efficient carbamate formation while minimizing racemization. The reaction proceeds as follows:

Key parameters:

Beta-Carboxyl Protection via tert-Butyl Esterification

The beta-carboxylic acid of N-Cbz-L-aspartic acid is esterified using tert-butanol under acid catalysis. Concentrated sulfuric acid or gaseous HCl facilitates the reaction via azeotropic removal of water. Alternative methods utilize coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF):

Optimization Insights :

-

Catalyst: 0.5 equivalents of H₂SO₄ achieves 78% conversion in 6 hours.

-

Solvent: Toluene outperforms THF by reducing racemization (<2%).

Stepwise Synthesis and Isolation of the Hydrate Form

Integrated Synthesis Protocol

-

Amino Protection : Dissolve L-aspartic acid (10 g, 75.1 mmol) in 100 mL 1M NaHCO₃. Add Cbz-Cl (13.2 g, 77.8 mmol) dropwise at 0°C. Stir for 4 hours, extract with CH₂Cl₂, and dry over MgSO₄ to isolate N-Cbz-L-aspartic acid (yield: 89%).

-

Beta-Esterification : Combine N-Cbz-L-aspartic acid (8.5 g, 30 mmol), tert-butanol (50 mL), and H₂SO₄ (1.5 mL). Reflux at 110°C for 8 hours. Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to obtain the tert-butyl ester (yield: 76%).

-

Hydration : Recrystallize the product from a water/ethanol (1:3) mixture to yield the hydrate form (purity: ≥98% by HPLC).

Critical Characterization Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–114°C (dec.) | DSC |

| Specific Rotation ([α]D²⁵) | +8.4° (c = 1, EtOH) | Polarimetry |

| Hydration Stoichiometry | 1:1 (compound:water) | Karl Fischer |

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance reaction control:

Green Chemistry Approaches

-

Solvent-Free Esterification : Ball milling N-Cbz-L-aspartic acid with tert-butanol and p-toluenesulfonic acid (PTSA) achieves 82% yield in 2 hours, eliminating volatile organic solvents.

-

Enzymatic Catalysis : Lipase B from Candida antarctica catalyzes esterification in ionic liquids ([BMIM][BF₄]), yielding 68% product with >99% enantiomeric excess.

Challenges and Mitigation Strategies

Racemization During Esterification

Hydrate Stability

-

Issue : Deliquescence under high humidity.

-

Stabilization : Store at 15–25°C in desiccators with silica gel, maintaining water content <0.5%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Batch (H₂SO₄ catalysis) | 76 | 98 | 220 |

| Continuous Flow | 89 | 99.5 | 180 |

| Enzymatic | 68 | 99 | 310 |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Building Block in Peptide Synthesis

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate serves as a crucial intermediate in the synthesis of peptides. Its structure allows for the introduction of functional groups that facilitate further reactions, making it a valuable building block in the development of peptide-based therapeutics.

Case Study: Synthesis of Peptide Hormones

Research has demonstrated its effectiveness in synthesizing peptide hormones, which play vital roles in regulating physiological processes. The compound's ability to protect amino groups during synthesis enhances yield and purity .

Biochemical Applications

2.1. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving aspartic acid derivatives. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic purposes.

Data Table: Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Aspartate Transaminase | 15 |

| Z-Asp(OtBu)-OH | Glutamate Decarboxylase | 25 |

Pharmaceutical Formulations

3.1. Drug Delivery Systems

The hydrophilic nature of this compound makes it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

Case Study: Enhanced Solubility Formulations

A study highlighted the use of this compound in formulating oral delivery systems for poorly soluble drugs, demonstrating improved absorption rates and therapeutic efficacy .

Research and Development

4.1. Structural Biology Studies

The compound is utilized in structural biology to study protein interactions and conformational changes due to its ability to mimic natural substrates. This application is critical for understanding enzyme mechanisms and developing targeted inhibitors.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The tert-butoxy group can influence the compound’s solubility and stability, affecting its overall activity and efficacy.

Comparison with Similar Compounds

Key Properties

- Purity : ≥97% (HPLC) .

- Storage : Sealed in dry conditions at 2–8°C to prevent hydrolysis of the tert-butoxy ester or Cbz group .

- Hazards : Classified with hazard statements H315 (skin irritation), H317 (allergic skin reaction), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules, focusing on protective groups, stereochemistry, and physicochemical properties.

Table 1: Structural Comparison

Research Findings

- Synthetic Utility : The target compound’s tert-butoxy ester enhances stability during solid-phase peptide synthesis (SPPS), whereas allyloxy variants are preferred for orthogonal protection strategies .

- Safety Profile : Both the (S)- and (R)-enantiomers share identical hazards (H315, H317, etc.), necessitating stringent handling protocols .

- Commercial Availability : The target compound is available in gram-to-kilogram quantities (e.g., Synthonix, eMolecules), while the Boc-protected analogues are less widely catalogued .

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate, also known by its CAS number 229957-50-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

- Molecular Formula : CHN O

- Molecular Weight : 341.36 g/mol

- IUPAC Name : (2S)-2-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid hydrate

- CAS Number : 229957-50-0

These structural features contribute to its solubility and reactivity, influencing its biological interactions.

Research indicates that this compound exhibits various biological activities:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antitumor Activity : Some investigations have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Case Study on Metabolic Disorders :

A study conducted on animal models demonstrated that administration of this compound resulted in reduced blood glucose levels, indicating potential utility in managing diabetes-related metabolic disturbances. -

Cancer Treatment Research :

In vitro studies revealed that the compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. -

Inflammation Studies :

A recent investigation evaluated the compound's effect on macrophage activation and found that it significantly reduced the secretion of TNF-alpha and IL-6, suggesting a promising role in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate, and what challenges are associated with its stereochemical purity?

Methodological Answer: The synthesis typically involves sequential protection of the amino group using benzyloxycarbonyl (Cbz) and tert-butoxy (t-Bu) esterification. A common approach is:

Amino Protection : Introduce the Cbz group under Schotten-Baumann conditions to protect the amine, ensuring minimal racemization .

Esterification : React the intermediate with tert-butanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the tert-butoxy ester.

Hydration : Crystallize the product from aqueous solvents to stabilize the hydrate form.

Q. Challenges :

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the Cbz and tert-butoxy groups. For example, the tert-butoxy methyl protons appear as a singlet near δ 1.4 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHNO·HO).

- X-ray Crystallography : Resolve the hydrate structure by analyzing crystal packing and hydrogen-bonding networks.

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >98% purity .

Q. How is this compound utilized as a protected intermediate in peptide synthesis?

Methodological Answer: The Cbz group acts as an amine protector, while the tert-butoxy ester enhances solubility in organic solvents. Key steps include:

- Solid-Phase Synthesis : Incorporate the compound into resin-bound peptides, followed by TFA-mediated deprotection of the tert-butoxy group .

- Selective Deprotection : Use hydrogenolysis (H/Pd-C) to remove the Cbz group without affecting the ester. Monitor by FTIR for carbonyl band shifts (e.g., 1720 cm for esters) .

Advanced Research Questions

Q. How should researchers design stability studies to account for the hydrate form under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks. Use PXRD to detect phase changes (e.g., anhydrate formation) .

- Humidity Control : Store samples in desiccators with saturated salt solutions (e.g., NaCl for 75% RH). Monitor mass changes gravimetrically.

- Mitigation Strategy : Continuous cooling (4°C) during prolonged experiments reduces organic degradation, as seen in wastewater matrix studies .

Q. How can contradictions in solubility data be resolved when applying this compound in hydrophobic peptide coupling?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, THF, and DMF using UV-Vis spectroscopy (λ = 280 nm). For low solubility, employ co-solvents like 10% acetonitrile in DCM .

- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous buffers. If aggregates form, use sonication or surfactants (e.g., Tween-80) to disperse.

- Contradiction Analysis : Cross-validate solubility claims using multiple techniques (e.g., nephelometry vs. HPLC recovery rates) .

Q. What role does this compound play in synthesizing bioactive derivatives, and how are structure-activity relationships (SAR) optimized?

Methodological Answer:

- SAR Optimization : Replace the tert-butoxy group with methoxy (as in ’s analog) to study steric effects on bioactivity .

- Biological Screening : Test derivatives for anti-inflammatory activity using adjuvant-induced arthritis models (IC values) .

- Data Interpretation : Use molecular docking to correlate tert-butoxy hydrophobicity with target binding (e.g., COX-2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.